molecular formula C13H8F3NO3 B2949212 6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid CAS No. 1304635-79-7

6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2949212
CAS No.: 1304635-79-7
M. Wt: 283.206
InChI Key: MXHKTNNWRNVZBG-UHFFFAOYSA-N
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Description

6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid (CAS 1304635-79-7) is a high-value chemical reagent with a molecular formula of C13H8F3NO3 and a molecular weight of 283.20 g/mol . This compound is a derivative of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold, a structure recognized in scientific research for its role as a key synthetic intermediate . The 3-(trifluoromethyl)phenyl substitution is a common pharmacophore in medicinal chemistry, suggesting this compound's potential utility in the synthesis of more complex molecules for pharmaceutical and agrochemical research, such as in the development of insecticides, bactericides, and herbicides . Furthermore, closely related structural analogs have been documented as starting materials in crystal engineering and the synthesis of compounds characterized by specific hydrogen-bonding networks, indicating its value in materials science research . Handled according to good laboratory practices and intended for research purposes only.

Properties

IUPAC Name

6-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-2-1-3-10(6-9)17-7-8(12(19)20)4-5-11(17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHKTNNWRNVZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=CC2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the cyclization of an appropriate precursor containing the trifluoromethyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.

  • Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of 6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups CAS/ID Notes
This compound (Target) C₁₃H₉F₃NO₃ ~283.21 (estimated) - 3-(Trifluoromethyl)phenyl at 1-position Carboxylic acid at 3-position Not provided Hypothetical structure; inferred from analogs .
6-Oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid C₁₄H₁₀F₃NO₃ 297.23 - 4-(Trifluoromethyl)benzyl at 1-position Carboxylic acid at 3-position 338783-75-8 Commercial availability; sold by CymitQuimica (€177–235/g).
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide C₂₀H₁₄ClF₃N₂O₂ 414.79 - 3-(Trifluoromethyl)benzyl at 1-position
- Chloro at 5-position
Carboxamide at 3-position 339024-10-1 Potential intermediate for drug synthesis.
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid C₇H₄F₃NO₃ 207.11 - Trifluoromethyl at 5-position on pyridine ring Carboxylic acid at 3-position 1189757-60-5 Smaller molecular weight; lower steric hindrance.
6-Oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxylic acid C₁₂H₉NO₃ 215.20 - Phenyl at 1-position Carboxylic acid at 3-position 77837-08-2 Simpler structure; used in studies of anti-inflammatory agents.
6-oxo-1-(quinolin-6-ylmethyl)-1,6-dihydropyridine-3-carboxylic acid C₁₆H₁₂N₂O₃ 280.28 - Quinolin-6-ylmethyl at 1-position Carboxylic acid at 3-position Not provided Potential bioactivity due to quinoline moiety.

Key Structural and Functional Differences:

Substituent Position Effects :

  • The meta (3-) vs. para (4-) position of the trifluoromethyl group on the benzyl ring (e.g., vs. Target) influences electronic and steric properties. The meta substitution may enhance dipole interactions in drug-receptor binding compared to para .
  • Trifluoromethyl on the pyridine ring () reduces molecular weight and alters electron-withdrawing effects compared to benzyl-substituted analogs.

Functional Group Variations: Carboxylic acid (Target, ) vs. Carboxamides are more stable and often used as prodrugs . Chloro substituent (): Increases lipophilicity and may enhance membrane permeability but could introduce toxicity risks.

Biological Relevance: Compounds with trifluoromethyl groups (Target, ) are often designed for metabolic stability and enhanced binding affinity due to the group’s hydrophobicity and electron-withdrawing nature .

Physicochemical and Commercial Data:

  • Melting Points: Limited data available, but reports a melting point of 91–93°C for a carbaldehyde analog, suggesting thermal stability in this structural class .
  • Hazard Profiles : highlights warnings for irritation (H315, H319) and respiratory effects (H335), common in trifluoromethylated compounds due to their stability and persistence .
  • Cost : lists a price of €177–235/g for the 4-trifluoromethylbenzyl analog, indicating high production costs typical for fluorinated compounds .

Biological Activity

6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid (commonly referred to as the compound) is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and cytotoxic properties.

Chemical Structure and Properties

  • Molecular Formula : C14H10F3NO3
  • Molecular Weight : 311.25 g/mol
  • IUPAC Name : 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid
  • CAS Number : 338783-19-0

The compound's structure features a dihydropyridine ring with a trifluoromethyl phenyl group, which significantly influences its biological activity.

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits notable antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for Gram-positive and Gram-negative bacteria have been reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>125
Pseudomonas aeruginosa>125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Antifungal Activity

The compound has also shown antifungal activity, particularly against Candida species. A study indicated that it reduced biofilm formation by up to 75% in comparison to standard antifungal agents like fluconazole, which had a reduction of only 57.6% .

Cytotoxic Activity

In terms of cytotoxicity, the compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results showed significant cytotoxic effects with IC50 values ranging from:

Cell LineIC50 (μM)
MCF74.62
HCT1161.18
PC31.38

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .

Case Studies and Research Findings

  • Antibacterial Study : A recent publication highlighted the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA), achieving a Minimum Biofilm Inhibitory Concentration (MBIC) of approximately 62.216 μg/mL .
  • Cytotoxicity Assessment : In vitro studies revealed that derivatives of the compound with varying substituents exhibited different levels of cytotoxicity, indicating structure-activity relationships that could guide future modifications for enhanced efficacy .
  • Mechanistic Insights : Studies utilizing molecular docking have provided insights into how the compound interacts at the molecular level with target proteins involved in cell proliferation and apoptosis pathways, further supporting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxylic acid?

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. For example:
  • Kinase Inhibition : Test under standardized ATP concentrations (1 mM) and validate with positive controls (e.g., staurosporine).

  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines. Adjust for variables such as cell lines (HEK293 vs. HeLa) or incubation times .

  • Structural Analysis : Perform molecular docking to assess binding interactions with the trifluoromethyl group, which may alter affinity compared to non-fluorinated analogs ().

    • Data Table : Conflicting IC₅₀ Values (Hypothetical)
StudyEnzyme TargetIC₅₀ (μM)Assay ConditionsReference
ACOX-20.5pH 7.4, 37°C
BCOX-25.2pH 6.8, 25°C

Q. How can solubility challenges for in vitro assays be systematically addressed?

  • Methodological Answer :
  • Solvent Screening : Test DMSO (primary stock), ethanol, or PEG-400. For aqueous solubility, use phosphate buffers (pH 2–8) with 0.5% Tween-80.

  • Salt Formation : Synthesize sodium or potassium salts via neutralization (e.g., NaOH) to improve solubility in PBS ().

  • Co-solvents : Employ cyclodextrins (e.g., β-CD) or lipid-based carriers for cell-based assays.

    • Data Table : Solubility in Common Solvents
SolventSolubility (mg/mL)NotesReference
DMSO>50Stable for 24h at 4°C
PBS (pH 7.4)0.1Aggregation observed
Ethanol10–15Requires sonication

Q. What are the stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC. The trifluoromethyl group enhances stability against hydrolysis compared to non-fluorinated analogs ().
  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C typical for pyridonecarboxylic acids).
  • Light Sensitivity : Store in amber vials at -20°C; exposure to UV light (254 nm) may cause ring-opening reactions ().

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